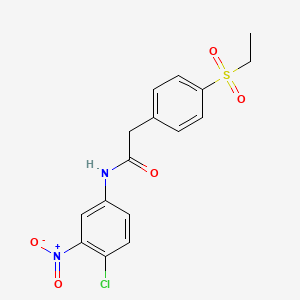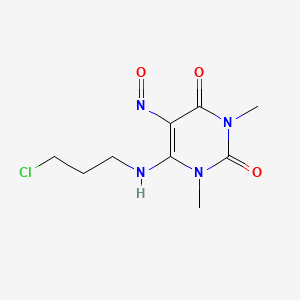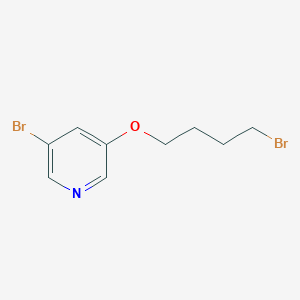
3-bromo-5-(4-bromobutoxy)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-(4-bromobutoxy)Pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine atoms and a butoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromobutoxy)Pyridine typically involves the bromination of pyridine derivatives. One common method includes the reaction of 3-bromopyridine with 4-bromobutanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-bromobutanol attacks the bromine-substituted pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
3-bromo-5-(4-bromobutoxy)Pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-bromo-5-(4-bromobutoxy)Pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-bromo-5-(4-bromobutoxy)Pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the final compound and its intended use .
類似化合物との比較
Similar Compounds
3-bromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a butoxy group, which can significantly alter its chemical properties and reactivity.
5-(4-bromobutoxy)-2-methylpyridine: The presence of a methyl group at the 2-position can influence the compound’s steric and electronic properties.
Uniqueness
3-bromo-5-(4-bromobutoxy)Pyridine is unique due to the presence of both bromine and butoxy substituents on the pyridine ring.
特性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC名 |
3-bromo-5-(4-bromobutoxy)pyridine |
InChI |
InChI=1S/C9H11Br2NO/c10-3-1-2-4-13-9-5-8(11)6-12-7-9/h5-7H,1-4H2 |
InChIキー |
OEBKECHVMSCHFV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


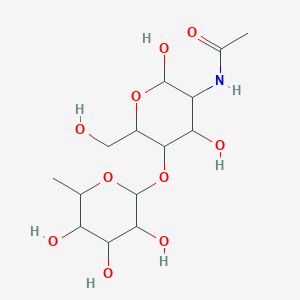
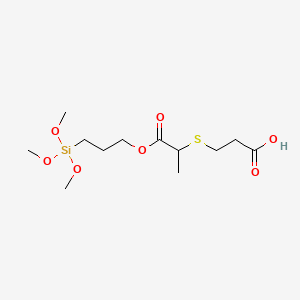
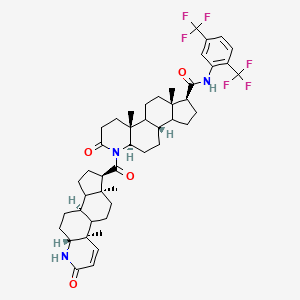


![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
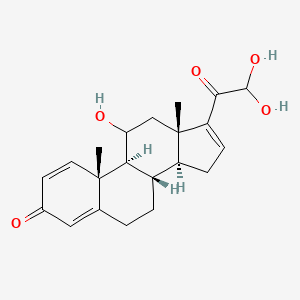
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
